

# Spectroscopic Data of N-Methylmethanesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-Methylmethanesulfonamide

Cat. No.: B075009

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## Introduction

**N-Methylmethanesulfonamide** (CAS No. 1184-85-6) is a sulfonamide compound of significant interest in organic synthesis and as a potential intermediate in the pharmaceutical and agrochemical industries[1][2]. Its simple yet functional structure, comprising a methanesulfonyl group and an N-methylamino group, presents a clear model for understanding the spectroscopic behavior of aliphatic sulfonamides. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough analysis of its spectroscopic profile.

This technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Methylmethanesulfonamide**. Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with the underlying principles of each technique, offering field-proven insights into experimental design and data interpretation.

## Molecular Structure and Key Spectroscopic Features

The structural formula of **N-Methylmethanesulfonamide** ( $\text{C}_2\text{H}_7\text{NO}_2\text{S}$ ) dictates its characteristic spectroscopic signatures. The molecule contains two distinct methyl groups—one attached to the sulfur atom ( $\text{S-CH}_3$ ) and one to the nitrogen atom ( $\text{N-CH}_3$ )—and a secondary

amide proton (N-H). These features give rise to predictable signals in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS.

Caption: 2D Molecular Structure of **N-Methylmethanesulfonamide**.

## <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a primary tool for identifying the number and connectivity of hydrogen atoms in a molecule. The spectrum of **N-Methylmethanesulfonamide** is characterized by three distinct signals corresponding to its three unique proton environments.

### <sup>1</sup>H NMR Data Summary

The following data were obtained in deuterated chloroform (CDCl<sub>3</sub>) on a 400 MHz spectrometer[2].

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4.819	Broad Singlet	1H	N-H
2.929	Singlet	3H	S-CH <sub>3</sub>
2.789	Singlet	3H	N-CH <sub>3</sub>

### Interpretation of the <sup>1</sup>H NMR Spectrum

The causality behind the observed chemical shifts is rooted in the electronic environment of the protons:

- N-H Proton (δ 4.819):** This proton is attached to a nitrogen atom, which is adjacent to the strongly electron-withdrawing sulfonyl group (SO<sub>2</sub>). This deshielding effect shifts its resonance significantly downfield. The broadness of the peak is characteristic of protons attached to nitrogen, often due to quadrupole broadening from the <sup>14</sup>N nucleus and potential chemical exchange with trace amounts of water or other protic species.

- **S-CH<sub>3</sub> Protons ( $\delta$  2.929):** The methyl group directly bonded to the sulfur of the sulfonyl group is also deshielded, causing its signal to appear downfield relative to a typical alkane methyl group.
- **N-CH<sub>3</sub> Protons ( $\delta$  2.789):** This methyl group is attached to the nitrogen atom. While nitrogen is electronegative, the deshielding effect is slightly less pronounced compared to the S-CH<sub>3</sub> group in this specific molecule, resulting in a slightly upfield chemical shift.

The singlet multiplicity for both methyl groups is expected, as there are no adjacent protons within three bonds to cause spin-spin coupling.

## Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

- **Sample Preparation:** Accurately weigh 5-10 mg of purified **N-Methylmethanesulfonamide**. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[2]. Ensure the sample is fully dissolved.
- **Filtration:** Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].
- **Instrumentation:** Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- **Acquisition:**
  - Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity, minimizing peak width at half-height for the TMS signal.
  - Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
  - Reference the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate the peaks to determine the relative ratios of the protons.

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

<sup>13</sup>C NMR provides information about the carbon skeleton of a molecule. For **N-Methylmethanesulfonamide**, two distinct carbon signals are expected.

### <sup>13</sup>C NMR Data Summary

While direct experimental <sup>13</sup>C NMR data for **N-Methylmethanesulfonamide** is not readily available in surveyed public databases, chemical shifts can be reliably predicted based on the analysis of structurally similar compounds[4][5].

Predicted Chemical Shift (δ, ppm)	Assignment	Rationale for Prediction
~42	S-CH <sub>3</sub>	The carbon of a methanesulfonyl group typically appears in the 40-50 ppm range[5].
~30	N-CH <sub>3</sub>	The N-methyl carbon in similar aliphatic amine and amide environments resonates in this region.

### Interpretation of the Predicted <sup>13</sup>C NMR Spectrum

- S-CH<sub>3</sub> Carbon (~42 ppm): This carbon is directly attached to the highly electronegative sulfonyl group, which strongly deshields it and shifts its resonance significantly downfield.
- N-CH<sub>3</sub> Carbon (~30 ppm): The carbon attached to the nitrogen is also deshielded, but to a lesser extent than the S-CH<sub>3</sub> carbon, placing its predicted signal further upfield.

### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for  $^1\text{H}$  NMR. Dissolve 20-50 mg of **N-Methylmethanesulfonamide** in 0.6-0.7 mL of  $\text{CDCl}_3$  with TMS[2].
- Instrumentation and Setup: Use a high-field NMR spectrometer. Tune the probe for  $^{13}\text{C}$  observation.
- Acquisition:
  - Employ a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
  - Set the spectral width to encompass the expected range (e.g., 0-200 ppm).
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 256 or more) is required to achieve an adequate signal-to-noise ratio.
  - Use a relaxation delay (D1) of 2 seconds to ensure proper relaxation of the carbon nuclei for quantitative analysis.
  - Reference the spectrum to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is an excellent technique for identifying functional groups. The IR spectrum of **N-Methylmethanesulfonamide** is dominated by absorptions from the N-H and S=O bonds.

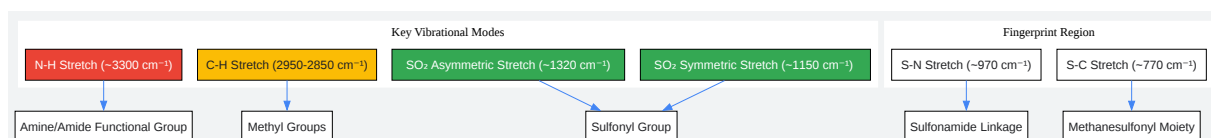
## IR Data Summary

The following table summarizes the characteristic IR absorption bands for **N-Methylmethanesulfonamide**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3300	Medium	N-H stretch
2950 - 2850	Medium	C-H stretch (asymmetric & symmetric)
~1320	Strong	SO <sub>2</sub> asymmetric stretch
~1150	Strong	SO <sub>2</sub> symmetric stretch
~970	Medium	S-N stretch
~770	Medium	S-C stretch

Note: These are typical ranges. Exact peak positions can be found on experimental spectra available from sources like SpectraBase[4].

## Interpretation of the IR Spectrum



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Caption: Logical relationships of IR absorptions to functional groups.

- N-H Stretch (~3300 cm<sup>-1</sup>): The moderately intense band in this region is a clear indicator of the N-H bond in the secondary sulfonamide.
- C-H Stretches (2950-2850 cm<sup>-1</sup>): These absorptions are characteristic of the methyl groups present in the molecule.

- **SO<sub>2</sub> Stretches** (~1320 cm<sup>-1</sup> and ~1150 cm<sup>-1</sup>): The two strong bands are the most prominent features of the spectrum and are definitive evidence for the sulfonyl (SO<sub>2</sub>) group. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch.
- **S-N and S-C Stretches** (~970 cm<sup>-1</sup> and ~770 cm<sup>-1</sup>): These vibrations occur in the fingerprint region and are characteristic of the sulfonamide core structure.

## Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of **N-Methylmethanesulfonamide** with ~100 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
- **Background Spectrum:** Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions from atmospheric CO<sub>2</sub> and water vapor.
- **Sample Spectrum:** Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Electron Ionization (EI) is a common technique for volatile small molecules like **N-Methylmethanesulfonamide**.

## MS Data Summary

- **Molecular Formula:** C<sub>2</sub>H<sub>7</sub>NO<sub>2</sub>S

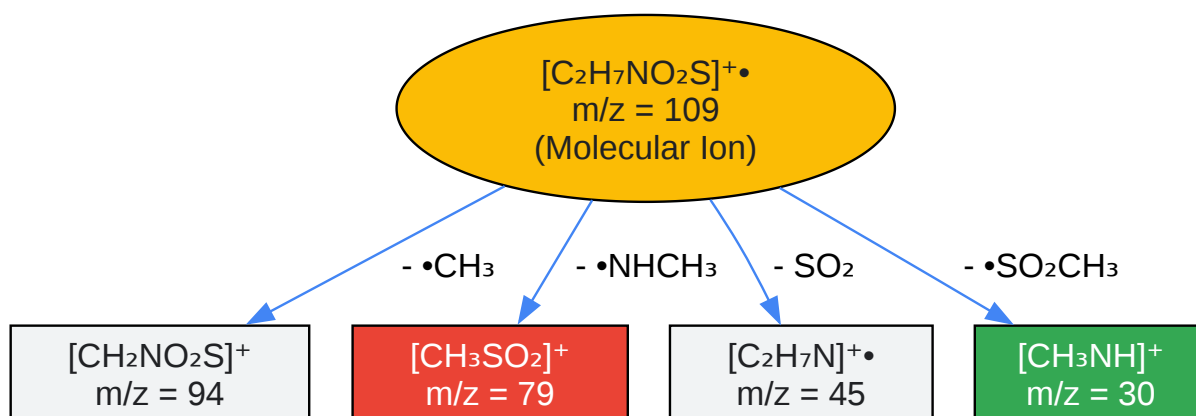
- Molecular Weight: 109.15 g/mol [6]
- Monoisotopic Mass: 109.01974964 Da[4]
- Ionization Method: Electron Ionization (EI)

## Interpretation of the Mass Spectrum & Fragmentation

In EI-MS, the parent molecule is first ionized to form a molecular ion ( $M^{+\bullet}$ ), which then undergoes fragmentation. The fragmentation of sulfonamides is often predictable.

- Molecular Ion ( $M^{+\bullet}$ ) at  $m/z$  109: The peak corresponding to the intact molecular radical cation is expected.
- Key Fragmentation Pathways:
  - Loss of Methyl Radical: Cleavage of the S-CH<sub>3</sub> bond can lead to the loss of a methyl radical ( $\bullet\text{CH}_3$ , 15 Da), resulting in a fragment at  $m/z$  94.
  - S-N Bond Cleavage: A crucial fragmentation pathway for sulfonamides is the cleavage of the sulfur-nitrogen bond. This can lead to two possible charged fragments:
    - $[\text{CH}_3\text{SO}_2]^+$  at  $m/z$  79.
    - $[\text{CH}_3\text{NH}]^+$  at  $m/z$  30.
  - Loss of SO<sub>2</sub>: Rearrangement followed by the elimination of a neutral sulfur dioxide molecule (SO<sub>2</sub>, 64 Da) is a characteristic fragmentation for sulfonamides. This would produce a fragment ion at  $m/z$  45 ( $[\text{C}_2\text{H}_7\text{N}]^{+\bullet}$ ).





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Caption: Plausible EI fragmentation pathway for **N-Methylmethanesulfonamide**.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small quantity of the volatile sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the ion source, often via a direct insertion probe or the gas chromatography (GC) inlet. The sample is vaporized by heating.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming the positively charged molecular ion ( $M^{+\bullet}$ )[7].
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals.
- **Mass Analysis:** The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

## Conclusion

The spectroscopic analysis of **N-Methylmethanesulfonamide** provides a clear and consistent picture of its molecular structure.  $^1\text{H}$  NMR confirms the presence and ratio of the N-H, S-CH<sub>3</sub>, and N-CH<sub>3</sub> protons. While experimental  $^{13}\text{C}$  NMR data is sparse, its expected spectrum is simple and predictable. FTIR spectroscopy definitively identifies the key sulfonyl (SO<sub>2</sub>) and amine (N-H) functional groups through their strong, characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and suggests plausible fragmentation pathways that are characteristic of the sulfonamide class. Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and quality assessment of **N-Methylmethanesulfonamide** for researchers in drug discovery and chemical synthesis.

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## References

- 1. Page loading... [wap.guidechem.com]
- 2. 1184-85-6 | CAS DataBase [m.chemicalbook.com]
- 3. Methanesulfonamide(3144-09-0)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 4. N-Methylmethanesulfonamide | C<sub>2</sub>H<sub>7</sub>NO<sub>2</sub>S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Methyl methanesulfonamide | 1184-85-6 | FM38377 [biosynth.com]
- 7. N,N-Dimethyl methanesulfonamide(918-05-8)  $^{13}\text{C}$  NMR [m.chemicalbook.com]
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